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Compound of Interest

Compound Name: BAY-474

Cat. No.: B3181674 Get Quote

An independent validation of the anti-tumor activity of BAY-474, a tyrosine-protein kinase c-Met

inhibitor, is challenging due to the limited availability of public data. While the compound is

listed by several chemical suppliers, comprehensive preclinical and clinical data demonstrating

its efficacy and mechanism of action in oncology are not readily found in scientific literature or

corporate disclosures from Bayer. This guide aims to clarify the identity of BAY-474, address

the potential for confusion with the similarly named BT-474 cell line, and provide context by

presenting available information on a different c-Met inhibitor from Bayer.

BAY-474: A c-Met Inhibitor with a Limited Public
Profile
BAY-474 is identified as an inhibitor of the c-Met (mesenchymal-epithelial transition factor)

receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell

proliferation, survival, and motility, and its dysregulation is implicated in the development and

progression of various cancers. As such, c-Met is a recognized target for cancer therapy.

Despite its availability from commercial suppliers for research purposes, detailed studies on the

anti-tumor activity of BAY-474, including in vitro and in vivo experimental data, are not present

in the public domain. This lack of information prevents a direct comparison with other c-Met

inhibitors or standard-of-care treatments. It is possible that BAY-474 is an early-stage

compound, an internal research tool, or a program that was not advanced into later stages of

development for which data has been publicly released.
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Distinguishing BAY-474 from the BT-474 Cell Line
It is crucial to differentiate the chemical compound BAY-474 from the BT-474 cell line, a widely

used model in cancer research. The BT-474 cell line is derived from a human invasive ductal

breast carcinoma and is characterized by the overexpression of the HER2 receptor.[3][4][5]

This cell line is frequently used in preclinical studies, including xenograft models in

immunocompromised mice, to evaluate the efficacy of various anti-cancer therapies,

particularly those targeting the HER2 pathway. The similar nomenclature highlights the

potential for confusion, but it is important to recognize that one is a therapeutic compound and

the other is a research model.

Insights from a Related Bayer c-Met Inhibitor: BAY-
853474
While specific data on BAY-474 is scarce, information on another c-Met inhibitor from Bayer,

BAY-853474, offers a glimpse into the company's research in this area. Preclinical studies have

shown that BAY-853474 effectively reduces tumor burden in various xenograft models,

including glioblastoma (U87MG), non-small cell lung cancer (NCI-H1993), and gastric cancer

(HS746T). The anti-tumor activity of BAY-853474 was shown to be dose-dependent and

correlated with the inhibition of c-Met phosphorylation.

A general protocol for evaluating the in vivo anti-tumor activity of a c-Met inhibitor like BAY-

853474 in a xenograft model would typically involve the following steps:
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The mechanism of action of a c-Met inhibitor like BAY-474 would involve the blockade of the

HGF/c-Met signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the

c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream

signaling pathways such as RAS/MAPK and PI3K/AKT, which promote tumor growth and

survival.
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In conclusion, while BAY-474 is identified as a c-Met inhibitor, the absence of publicly available

data on its anti-tumor activity makes an independent validation and comparison impossible at

this time. The information available for the related compound BAY-853474 provides a

framework for understanding how Bayer has approached the preclinical evaluation of c-Met

inhibitors. Further disclosure of data from Bayer or independent researchers would be

necessary to fully assess the therapeutic potential of BAY-474.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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